N-(3-fluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(3-fluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted with fluorinated aromatic groups. The compound’s structure includes two distinct fluorophenyl moieties: a 3-fluorophenyl group and a 4-fluorophenylmethyl group, which contribute to its electronic and steric profile.
Properties
IUPAC Name |
N-(3-fluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2S/c20-15-6-4-14(5-7-15)11-25(17-3-1-2-16(21)10-17)28(26,27)18-8-9-19-23-22-13-24(19)12-18/h1-10,12-13H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRBRAHBDVNUIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the fluorobenzyl and fluorophenyl groups. Common reagents used in these reactions include fluorobenzyl bromide, fluorophenyl boronic acid, and sulfonamide derivatives. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzyl and phenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Overview
The compound 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride is a complex organic molecule characterized by its diverse functional groups, including a piperazine ring and a thiophene moiety. This structural diversity suggests potential interactions with various biological targets, making it a candidate for several pharmacological applications.
Preliminary studies indicate that compounds related to this structure may exhibit significant biological activities:
- Antimicrobial Properties : Similar benzodioxole derivatives have demonstrated antimicrobial and antifungal effects, suggesting that this compound may also possess similar bioactivity.
- Psychotropic Effects : The piperazine component is often associated with pharmacological applications such as anxiolytics and antidepressants. Thus, this compound may be investigated for its potential in treating mood disorders.
Potential Applications
The applications of this compound can be categorized into several areas:
Pharmaceutical Development
- Drug Formulation : The hydrochloride salt form increases solubility, making it suitable for formulation in various drug delivery systems.
- Therapeutic Agents : Its potential as an anxiolytic or antidepressant could lead to the development of new therapeutic agents targeting mental health disorders.
Research Applications
- Biological Studies : The compound can be used in research to explore its mechanism of action and interactions with specific biological pathways.
- Toxicology Studies : Given its complex structure, it is essential to evaluate its safety profile through toxicological assessments.
Data Table: Summary of Biological Activities
| Compound Type | Activity Type | Observed Effects | References |
|---|---|---|---|
| Benzodioxole Derivatives | Antimicrobial | Significant activity against bacteria and fungi | |
| Piperazine Derivatives | Psychotropic | Anxiolytic and antidepressant effects reported |
Overview
The compound N-(3-fluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is notable for its unique chemical structure that includes a triazole ring and sulfonamide functionality. This structure is indicative of potential therapeutic applications.
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Compounds containing triazole rings have been studied for their anticancer properties due to their ability to interfere with cellular processes involved in tumor growth .
- Antimicrobial Effects : Similar sulfonamide compounds are known for their antibacterial properties, indicating potential applications in treating infections .
Potential Applications
The applications of this compound span various fields:
Pharmaceutical Development
- Oncology Treatments : Given its anticancer potential, this compound could be developed into a novel treatment option for various cancers.
- Antibiotic Development : Its antimicrobial properties suggest it could be formulated as a new antibiotic agent.
Research Applications
- Mechanistic Studies : The unique structure allows researchers to study its interaction with biological targets, providing insights into its mode of action.
- Toxicology Assessments : Evaluating the safety and efficacy of this compound is crucial for its development as a therapeutic agent.
Case Studies
Similar compounds have been investigated extensively:
-
Triazole Derivatives :
- Studies have shown that triazole derivatives can inhibit specific enzymes involved in cancer progression, supporting their use in oncology.
-
Sulfonamide Antibiotics :
- Research has confirmed the effectiveness of sulfonamides against bacterial infections, validating the potential application of this compound in antimicrobial therapy.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(3-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6f)
- Key Differences : Replaces fluorine with chlorine on the phenyl ring and introduces a 3-methyl group on the triazolo-pyridine core.
- Impact: The chlorine atom increases molecular weight (322.78 g/mol vs. The methyl group may enhance metabolic stability by sterically hindering oxidation.
- Data : Melting point: 179–181°C; Yield: 77% .
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a)
- Key Differences : Sulfonamide at the 8-position (vs. 6-position in the target compound) and substitution with 3,5-difluorophenyl and 3-chlorobenzyl groups.
- Impact: The 8-sulfonamide position alters electronic distribution and hydrogen-bonding capacity.
- Data : Molecular weight: 434.5 g/mol; Melting point: 160–162°C; Yield: 62% .
N-Benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Key Differences : Benzyl group replaces the 4-fluorophenylmethyl group, and a 3-methyl group is present on the triazolo-pyridine core.
- The 3-methyl group could improve metabolic stability.
- Data: Molecular weight: 396.4 g/mol; No melting point reported .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| N-(3-fluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 3-Fluorophenyl, 4-fluorophenylmethyl | ~396* | N/A | N/A |
| N-(3-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6f) | 3-Chlorophenyl, 3-methyl | 322.78 | 179–181 | 77 |
| N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) | 3-Chlorobenzyl, 3,5-difluorophenyl, 8-sulfonamide | 434.5 | 160–162 | 62 |
| N-Benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | Benzyl, 4-fluorophenyl, 3-methyl | 396.4 | N/A | N/A |
*Estimated based on structural similarity to .
Biological Activity
N-(3-fluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides and features a triazole ring fused to a pyridine moiety. The presence of fluorinated phenyl groups enhances its solubility and biological activity. The sulfonamide functional group contributes to its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution .
Biological Activity Overview
This compound exhibits a range of biological activities that are summarized in the following table:
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various pathogens. In vitro studies indicate significant inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent .
Anticancer Activity
Research has highlighted the compound's cytotoxic effects on several cancer cell lines. For instance, it exhibited IC50 values of 1.06 ± 0.16 µM against A549 cells and 1.23 ± 0.18 µM against MCF-7 cells, indicating strong anticancer potential . The mechanism of action appears to involve the inhibition of key cellular pathways associated with cancer cell proliferation.
Antimalarial Activity
A series of compounds derived from the triazolo[4,3-a]pyridine scaffold have been screened for antimalarial activity against Plasmodium falciparum. Notably, compounds with similar structural features showed IC50 values ranging from 2.24 to 4.98 µM, positioning them as candidates for further development in antimalarial drug discovery .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazolo-pyridines and evaluated their anticancer properties. The most promising derivative showed significant cytotoxicity against multiple cancer cell lines with minimal toxicity to normal cells .
Case Study 2: Antimalarial Drug Development
A collaborative study involving virtual screening techniques identified several triazolo[4,3-a]pyridine derivatives with potent antimalarial activity. The lead compound demonstrated effective inhibition of falcipain-2, a crucial enzyme in the malaria parasite's lifecycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
